9-Guanidino-nonanoic acid
CAS No.:
Cat. No.: VC14049568
Molecular Formula: C10H21N3O2
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H21N3O2 |
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Molecular Weight | 215.29 g/mol |
IUPAC Name | 9-(diaminomethylideneamino)nonanoic acid |
Standard InChI | InChI=1S/C10H21N3O2/c11-10(12)13-8-6-4-2-1-3-5-7-9(14)15/h1-8H2,(H,14,15)(H4,11,12,13) |
Standard InChI Key | BOCSYEQNOHQAAK-UHFFFAOYSA-N |
Canonical SMILES | C(CCCCN=C(N)N)CCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
9-Guanidino-nonanoic acid belongs to the class of guanidine-containing carboxylic acids. Its IUPAC name, 9-(diaminomethylideneamino)nonanoic acid, reflects the substitution of a guanidino group (-NH-C(=NH)-NH₂) at the terminal carbon of nonanoic acid. Key structural features include:
Property | Value |
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Molecular Formula | C₁₀H₂₁N₃O₂ |
Molecular Weight | 215.29 g/mol |
Canonical SMILES | C(CCCCN=C(N)N)CCCC(=O)O |
InChI Key | BOCSYEQNOHQAAK-UHFFFAOYSA-N |
The guanidino group introduces significant polarity and basicity, with a predicted pKa of ~12.5–13.5 for the guanidine moiety, based on trends in analogous compounds . This influences its solubility in aqueous media and interaction with biological targets.
Spectral Characterization
Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying its structure:
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¹H NMR: Peaks at δ 1.2–1.6 ppm (methylene protons), δ 2.3 ppm (carboxylic acid proton), and δ 3.1 ppm (guanidino NH₂ groups).
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MS: Molecular ion peak at m/z 215.29 (M⁺), with fragmentation patterns consistent with cleavage at the guanidino-carboxylic acid junction.
Synthesis and Modifications
Synthetic Routes
The synthesis of 9-guanidino-nonanoic acid typically involves multi-step organic transformations:
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Alkylation of Nonanoic Acid Derivatives: Ethyl 8-iodooctanoate undergoes nucleophilic displacement with a [¹⁴C]methyl cuprate reagent to introduce the terminal methyl group, followed by hydrolysis to yield nonanoic acid .
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Guanidination: The primary amine intermediate is treated with 3,5-dimethylpyrazole-1-carboxamidine to install the guanidino group .
Example Protocol (adapted from ):
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Step 1: React Fmoc-protected aspartic acid with 4-methoxyphenylethylamine using DCC (dicyclohexylcarbodiimide) as a coupling agent.
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Step 2: Deprotect the amine group and guanidinate using carboxamidine reagents.
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Yield: ~40–60% after purification via reverse-phase HPLC.
Isotopic Labeling
For metabolic tracing, ¹⁴C-labeled variants are synthesized by substituting [¹⁴C]methyl iodide in the alkylation step, enabling studies on fatty acid oxidation pathways .
Biological Activities and Mechanisms
Metabolic Interactions
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Propionyl-CoA Oxidation: In newborn piglet muscle, 9-guanidino-nonanoic acid derivatives (e.g., [9-¹⁴C]nonanoic acid) are oxidized to ¹⁴CO₂, confirming the catabolism of odd-chain fatty acids via propionyl-CoA .
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Enzyme Modulation: The guanidino group may mimic arginine residues in enzyme active sites, potentially inhibiting or activating targets such as nitric oxide synthase or arginase .
Analytical and Pharmacological Applications
Quality Control
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Purity Assessment: Reverse-phase HPLC (C-18 column) with UV detection at 214 nm ensures >95% purity.
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Stability Studies: The compound remains stable in acidic buffers (pH 3–5) but degrades under alkaline conditions due to guanidino group hydrolysis .
Comparative Analysis with Analogues
Future Directions and Research Gaps
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Target Identification: High-throughput screening to map interactions with metabolic enzymes (e.g., fatty acid oxidases).
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Therapeutic Potential: Engineering prodrugs for enhanced bioavailability in cardiovascular or metabolic disorders.
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Environmental Impact: Assessing biodegradation pathways given its structural persistence.
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